4-Chloropyrido[2,3-d]pyrimidine
Overview
Description
4-Chloropyrido[2,3-d]pyrimidine is a versatile chemical compound with diverse properties . It is a white crystalline solid, soluble in organic solvents . It is used in the preparation of kinase inhibitors used in disease treatment . Derivatives of this compound have shown potential as anticancer and antiviral agents, as well as for treating inflammatory diseases .
Synthesis Analysis
The synthesis of 4-Chloropyrido[2,3-d]pyrimidine involves several steps. The parent nucleus is prepared from 2-aminonicotinic acid by a sequence of esterification, bromination, cyclization, and chlorination . The key intermediate is prepared by esterification of 2-aminonicotinic acid, which is then brominated to give another compound. This compound is obtained from the previous compound and formamide via cyclization .Molecular Structure Analysis
The molecular formula of 4-Chloropyrido[2,3-d]pyrimidine is C7H4ClN3 . Its molecular weight is 165.58 g/mol . The optimized structure of the molecule has been explored using density functional theory (DFT) by the B3LYP method .Chemical Reactions Analysis
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis
4-Chloropyrido[2,3-d]pyrimidine is a white crystalline solid . It is poorly soluble in water but exhibits better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) .Scientific Research Applications
Synthesis of Novel Compounds
- The syntheses of novel 4-chloropyrrolo[2,3-d]pyrimidines and their derivatives for potential use in biological screening have been explored. These compounds are vital in the development of new antibacterial agents (Dave & Shah, 2002).
Biomedical Applications
- Pyrido[2,3-d]pyrimidines are recognized as privileged heterocyclic scaffolds, providing ligands for several receptors in the body. They have been extensively studied for various biomedical applications due to their similarity with nitrogen bases present in DNA and RNA (Jubete et al., 2019).
Medicinal Chemistry
- In medicinal chemistry, pyrido[2,3-d]pyrimidines are significant due to their wide spectrum of biological activities like antiviral, antihistaminic, antibacterial, anti-inflammatory, and analgesic properties. Their synthesis continues to be a field of active research (Chaudhary, 2021).
Advanced Synthesis Techniques
- Efficient and original synthesis methods for various 2-substituted pyrido[3,2-d]pyrimidines have been reported, highlighting the role of regioselective pallado-dehalogenation and cross-coupling reactions in producing highly functionalized products (Tikad et al., 2009).
Pharmaceutical Research
- Pyrido[2,3-d]pyrimidines have been widely investigated as pharmaceutically active compounds. Efficient synthesis methods for these compounds, like the Dakin−West reaction and Dimroth rearrangement, have been developed for large-scale production (Fischer & Misun, 2001).
Development of Innovative Compounds
- The reaction of dichloropyrimidine with various reagents has led to the synthesis of new 4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines, offering promising intermediates for further chemical exploration (Zinchenko et al., 2017).
Exploration in Nanotechnology
- The synthesis of a tetracyclic self-complementary molecule for self-assembly into rosette nanotubes is notable. This molecule features a core structure containing two pyrido[2,3-d]pyrimidine molecules, demonstrating the versatility of these compounds in nanotechnological applications (Borzsonyi et al., 2010).
Optical and Electronic Applications
- Research into pyrimidine derivatives, including 4-thiopyrimidines, has shown significant applications in medicine and nonlinear optics. These studies highlight the potential of pyrimidine rings, including 4-chloropyrido[2,3-d]pyrimidines, in developing materials with novel optical properties (Hussain et al., 2020).
Anticancer Research
- The design and synthesis of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents illustrate the critical role of pyrido[2,3-d]pyrimidines in developing new therapeutic options (Wei & Malhotra, 2012).
Future Directions
Pyridopyrimidines, including 4-Chloropyrido[2,3-d]pyrimidine, are of great interest due to their biological potential . They are used on several therapeutic targets and are considered as bioisosteres with purines . Therefore, they are studied in the development of new therapies . The most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, has a MIC90 value of 0.488 µM and was non-cytotoxic to the Vero cell line .
properties
IUPAC Name |
4-chloropyrido[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-6-5-2-1-3-9-7(5)11-4-10-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBCFHXEOPQFGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340987 | |
Record name | 4-Chloropyrido[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropyrido[2,3-d]pyrimidine | |
CAS RN |
28732-79-8 | |
Record name | 4-Chloropyrido[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloropyrido[2,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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